molecular formula C12H13N3O3 B12117910 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol

2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol

Cat. No.: B12117910
M. Wt: 247.25 g/mol
InChI Key: WHXFNLBTHUVWTP-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 2-position, a dimethoxyphenyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol typically involves the condensation of 3,4-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit Aurora kinase A and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(16)15-12(13)14-8/h3-6H,1-2H3,(H3,13,14,15,16)

InChI Key

WHXFNLBTHUVWTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)N)OC

Origin of Product

United States

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